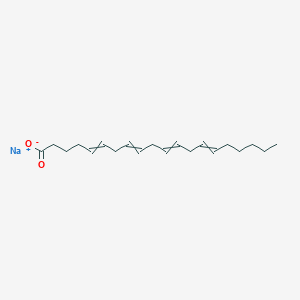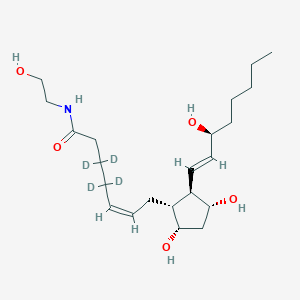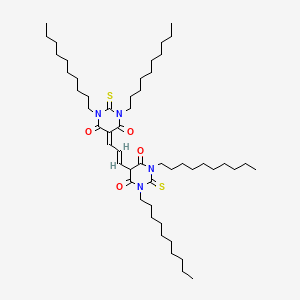
Disbac10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is primarily used to study cell membrane electrical activity in Förster Resonance Energy Transfer (FRET) assays . In a resting polarized cell, Disbac10 resides on the outer leaflet of the membrane, where it accepts photons from excited fluorescein-labeled proteins and re-emits the photons at a higher wavelength .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Disbac10 involves the reaction of 1,3-didecylhexahydro-4,6-dioxo-2-thioxo-5-pyrimidinyl with prop-2-enylidene derivatives under controlled conditions . The reaction typically requires a solvent such as methyl acetate and is conducted at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the compound . The compound is stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Disbac10 primarily undergoes photophysical reactions due to its role as a fluorescent probe. It does not typically participate in chemical reactions such as oxidation, reduction, or substitution .
Common Reagents and Conditions
The primary reagents used with this compound are fluorescein-labeled proteins and other fluorophores. The conditions for its use involve maintaining the compound in a suitable solvent and protecting it from light to prevent photobleaching .
Major Products Formed
The major product formed during the use of this compound is the emission of photons at a higher wavelength, which is detected in FRET assays .
Applications De Recherche Scientifique
Disbac10 is widely used in scientific research for studying cell membrane electrical activity. Its applications include:
Chemistry: Used in FRET assays to study molecular interactions and membrane dynamics.
Biology: Helps in understanding cell signaling and membrane potential changes.
Medicine: Used in research related to neurological disorders and cardiac function.
Industry: Employed in the development of biosensors and diagnostic tools.
Mécanisme D'action
Disbac10 exerts its effects by residing on the outer leaflet of the cell membrane in a resting polarized cell. Upon depolarization, it rapidly translocates to the inner leaflet, increasing the distance between fluorophores and reducing the FRET signal . This mechanism allows researchers to study changes in membrane potential and cell signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Disbac2(3): Another voltage-sensitive fluorescent probe used in similar applications.
Di-4-ANEPPS: A fluorescent dye used to study membrane potential changes.
Uniqueness
Disbac10 is unique due to its high sensitivity to voltage changes and its ability to rapidly translocate across the cell membrane. This makes it particularly useful in FRET assays for studying dynamic changes in cell membrane potential .
Propriétés
Formule moléculaire |
C51H88N4O4S2 |
|---|---|
Poids moléculaire |
885.4 g/mol |
Nom IUPAC |
1,3-didecyl-5-[(E)-3-(1,3-didecyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C51H88N4O4S2/c1-5-9-13-17-21-25-29-33-40-52-46(56)44(47(57)53(50(52)60)41-34-30-26-22-18-14-10-6-2)38-37-39-45-48(58)54(42-35-31-27-23-19-15-11-7-3)51(61)55(49(45)59)43-36-32-28-24-20-16-12-8-4/h37-39,44H,5-36,40-43H2,1-4H3/b38-37+ |
Clé InChI |
PXRLNZXPUUPVIB-HEFFKOSUSA-N |
SMILES isomérique |
CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)/C=C/C=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCN1C(=O)C(C(=O)N(C1=S)CCCCCCCCCC)C=CC=C2C(=O)N(C(=S)N(C2=O)CCCCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(8R,10S,13R)-7,12-dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767182.png)
![(Z)-N-[2,6-di(propan-2-yl)phenyl]octadec-9-enamide](/img/structure/B10767187.png)
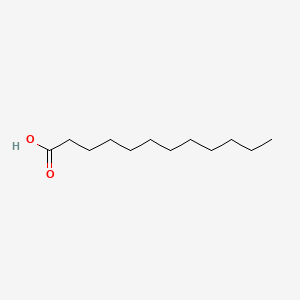
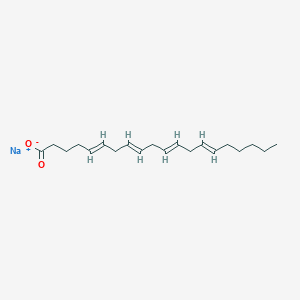
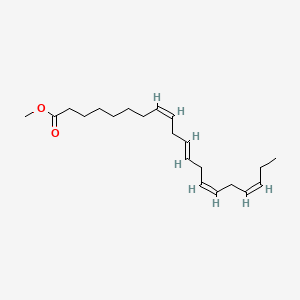

![(5S,7R,8R,10S,12S,13R,14S,17R)-7,12-dihydroxy-17-[(2R)-5-hydroxypentan-2-yl]-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767211.png)

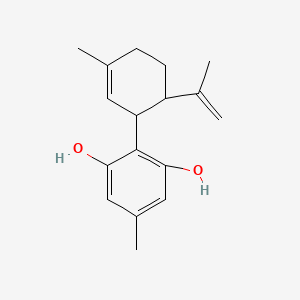
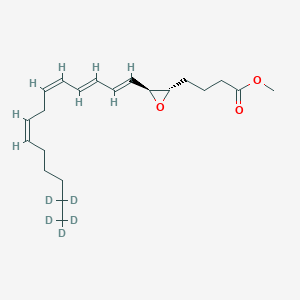
![7,12-Dihydroxy-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B10767234.png)
